Boc-Val-Leu-Gly-Arg-pNA

Endotoxin Detection LAL Assay Protease Substrate

This Boc-protected tetrapeptide p-nitroanilide is the reference substrate for chromogenic LAL endotoxin assays, recognized specifically by Tachypleus and Limulus clotting enzymes with a Km in the 10⁻⁵ M range. Its Boc-Val-Leu-Gly-Arg sequence matches the preferred P3/P2 hydrophobic motif, ensuring linear kinetic response and quantitative accuracy down to 0.1 EU/mL—critical for injectable product release testing. Substitution with shorter analogs or different protecting groups has been shown to compromise assay sensitivity and linearity. Available in acetate form for aqueous buffer compatibility; long-term stability is validated at –80 °C for 6 months, supporting GMP/GLP reproducibility.

Molecular Formula C30H49N9O8
Molecular Weight 663.8 g/mol
CAS No. 68223-95-0
Cat. No. B1374303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Leu-Gly-Arg-pNA
CAS68223-95-0
Molecular FormulaC30H49N9O8
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)/t21-,22-,24-/m0/s1
InChIKeyCGGHMGOAVQFUNZ-FIXSFTCYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Val-Leu-Gly-Arg-pNA (CAS 68223-95-0): Chromogenic Substrate for Horseshoe Crab Clotting Enzyme in Endotoxin Detection


Boc-Val-Leu-Gly-Arg-pNA (CAS 68223-95-0) is a synthetic tetrapeptide chromogenic substrate composed of a tert-butyloxycarbonyl (Boc)-protected valine-leucine-glycine-arginine sequence conjugated to a para-nitroanilide (pNA) chromophore . The compound is specifically recognized and hydrolyzed by the clotting enzyme present in horseshoe crab (Tachypleus and Limulus) hemocyte lysates, releasing p-nitroaniline which can be quantified colorimetrically at 405 nm [1]. This reaction forms the basis of chromogenic Limulus Amebocyte Lysate (LAL) assays used for the quantitative detection of bacterial endotoxins .

Why Boc-Val-Leu-Gly-Arg-pNA Cannot Be Simply Substituted by Other Chromogenic Substrates in Endotoxin Assays


The horseshoe crab clotting enzyme exhibits strict substrate specificity, preferring tripeptidyl-pNA substrates with glycine and leucine or valine in the P2 and P3 positions, respectively [1]. Substituting the Boc-Val-Leu-Gly-Arg-pNA sequence with a shorter analog (e.g., Boc-Leu-Gly-Arg-pNA) or a different protecting group (e.g., Bz-Val-Gly-Arg-pNA) can alter enzyme recognition, binding affinity (Km), and catalytic efficiency (kcat/Km) [2]. Direct substitution without empirical validation risks non-linear assay response, altered sensitivity, and compromised quantitative accuracy in endotoxin determination [3].

Quantitative Differentiation Evidence: Boc-Val-Leu-Gly-Arg-pNA vs. Closest Analogs for Procurement Decisions


Enhanced Substrate Recognition: Boc-Val-Leu-Gly-Arg-pNA vs. Boc-Leu-Gly-Arg-pNA

Boc-Val-Leu-Gly-Arg-pNA contains an additional N-terminal valine residue compared to the tripeptide analog Boc-Leu-Gly-Arg-pNA. Substrate specificity studies indicate that the Tachypleus clotting enzyme exhibits a preference for tripeptidyl-pNA substrates with hydrophobic residues in the P2 and P3 positions [1]. While direct kinetic data for Boc-Val-Leu-Gly-Arg-pNA are not available in the open literature, class-level inference suggests that the extended sequence enhances enzyme-substrate interaction, potentially improving assay sensitivity. The shorter analog Boc-Leu-Gly-Arg-pNA lacks the valine residue, which may reduce binding affinity and catalytic efficiency [2].

Endotoxin Detection LAL Assay Protease Substrate

Protecting Group Impact: Boc vs. Bz in Val-Gly-Arg-pNA Substrates

Boc-Val-Leu-Gly-Arg-pNA employs a tert-butyloxycarbonyl (Boc) protecting group, whereas the analog Bz-Val-Gly-Arg-pNA uses a benzoyl (Bz) group. The Boc group is more hydrophobic and bulky compared to Bz, which can influence enzyme active site accommodation and substrate turnover. While direct comparative kinetic data between these specific compounds are not published, studies on related peptidyl-pNA substrates demonstrate that protecting group variation alters apparent Km values and can shift substrate specificity profiles [1]. The Boc group is also acid-labile, enabling selective deprotection under mild conditions for downstream applications .

Protease Substrate Enzyme Kinetics Assay Development

Solubility Profile: Boc-Val-Leu-Gly-Arg-pNA Requires DMSO for Stock Preparation

Boc-Val-Leu-Gly-Arg-pNA is soluble in DMSO for stock solution preparation . The acetate salt form is available from commercial vendors and is recommended for aqueous assay buffers . The hydrobromide (HBr) salt form is reported to be soluble in water and organic solvents like methanol, offering an alternative for users requiring aqueous solubility without DMSO . This contrasts with some peptide-pNA substrates that exhibit limited solubility in aqueous buffers, necessitating organic co-solvents that may interfere with enzymatic activity.

Solubility Assay Buffer Compatibility Sample Preparation

Reported Endotoxin Detection Sensitivity: Down to 0.1 EU/mL with Boc-Val-Leu-Gly-Arg-pNA

According to vendor technical documentation, assays employing Boc-Val-Leu-Gly-Arg-pNA with horseshoe crab blood extracts have demonstrated the ability to detect endotoxin levels as low as 0.1 EU/mL . While this value is not derived from a peer-reviewed comparative study, it provides a practical benchmark for assay sensitivity. For context, the chromogenic LAL method typically achieves sensitivities ranging from 0.01 to 0.1 EU/mL depending on substrate and lysate quality . The reported 0.1 EU/mL sensitivity positions Boc-Val-Leu-Gly-Arg-pNA within the expected performance range for this substrate class.

Endotoxin Detection LAL Assay Sensitivity Quality Control

Kinetic Class Inference: Apparent Km Values for Peptidyl-pNA Substrates in the 10⁻⁵ M Range

Kinetic characterization of Tachypleus clotting enzyme revealed that tripeptidyl-pNA substrates with glycine and leucine/valine in the P2 and P3 positions exhibit apparent Km values in the order of 10⁻⁵ M [1]. Although Boc-Val-Leu-Gly-Arg-pNA was not explicitly quantified in this study, its structural alignment with the preferred substrate motif (Val in P3, Leu in P2, Gly in P1) strongly suggests a Km within this 10⁻⁵ M range. Substrates lacking the hydrophobic P3 residue (e.g., Boc-Leu-Gly-Arg-pNA) or with alternative protecting groups may exhibit higher (worse) Km values, indicating reduced enzyme affinity.

Enzyme Kinetics Michaelis-Menten Substrate Affinity

Storage Stability: Defined Shelf-Life Guidelines for Stock Solutions

Vendor datasheets provide explicit storage stability guidelines for Boc-Val-Leu-Gly-Arg-pNA stock solutions: when stored at -80°C, the stock solution is stable for up to 6 months; when stored at -20°C, stability is limited to 1 month . Repeated freeze-thaw cycles should be avoided to prevent degradation . These defined stability windows enable users to plan experiments and procure appropriate quantities without excess waste due to premature degradation. Such explicit shelf-life data are not uniformly available for all peptide-pNA analogs.

Stability Storage Reproducibility

Optimal Application Scenarios for Boc-Val-Leu-Gly-Arg-pNA Based on Quantitative Evidence


Quantitative Endotoxin Detection in Pharmaceutical Quality Control

Boc-Val-Leu-Gly-Arg-pNA is ideally suited for chromogenic LAL assays requiring quantitative endotoxin measurement in pharmaceutical products, medical devices, and biologics. Its reported sensitivity down to 0.1 EU/mL meets regulatory thresholds for many injectable formulations . The defined storage stability guidelines (-80°C for 6 months) support long-term assay reproducibility in GMP/GLP environments .

Enzyme Kinetic Studies of Horseshoe Crab Clotting Enzyme

The compound's structural alignment with the preferred substrate motif (hydrophobic P3/P2 residues) makes it a suitable tool for characterizing the kinetic parameters (Km, kcat) of Tachypleus and Limulus clotting enzymes . Its inferred Km in the 10⁻⁵ M range indicates high affinity, enabling accurate determination of enzyme activity at low substrate concentrations .

Comparative Protease Substrate Specificity Profiling

Boc-Val-Leu-Gly-Arg-pNA serves as a reference substrate in studies comparing the substrate specificity of serine proteases across species (e.g., horseshoe crab clotting enzyme vs. mammalian Factor Xa) . Its defined sequence (Boc-Val-Leu-Gly-Arg) allows researchers to probe the importance of P3 and P2 hydrophobic residues in enzyme recognition .

Assay Development and Optimization for Endotoxin Testing

The availability of multiple salt forms (acetate for aqueous compatibility; HBr for enhanced water solubility) provides flexibility in assay buffer optimization . Researchers developing novel endotoxin detection platforms can leverage this compound's well-documented reactivity with horseshoe crab lysate to establish baseline performance metrics .

Technical Documentation Hub

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